molecular formula C22H30N2O7 B14765268 Phthalimidinoglutarimide-5'-C3-O-PEG3-OH

Phthalimidinoglutarimide-5'-C3-O-PEG3-OH

Cat. No.: B14765268
M. Wt: 434.5 g/mol
InChI Key: AHSWINVFSQUACC-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5'-C3-O-PEG3-OH is a heterobifunctional degrader building block designed for targeted protein degradation (TPD) applications. It integrates three critical components:

  • E3 ligase ligand: A phthalimidinoglutarimide moiety that binds to Cereblon (CRBN), a key E3 ubiquitin ligase involved in proteasome-mediated protein degradation.
  • Linker: A triethylene glycol (PEG3) spacer connected via a C3 alkyl chain (propyl group), providing flexibility and optimal distance between the ligand and target-binding moiety.
  • Functional group: A terminal hydroxyl (-OH) group for conjugation to target protein ligands via click chemistry or esterification.

Properties

Molecular Formula

C22H30N2O7

Molecular Weight

434.5 g/mol

IUPAC Name

3-[6-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C22H30N2O7/c25-7-9-30-11-13-31-12-10-29-8-1-2-16-3-4-18-17(14-16)15-24(22(18)28)19-5-6-20(26)23-21(19)27/h3-4,14,19,25H,1-2,5-13,15H2,(H,23,26,27)

InChI Key

AHSWINVFSQUACC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions, including esterification and amidation, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-PEG3-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-PEG3-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s PEG chain enhances its solubility and biocompatibility, making it useful in biological assays and drug delivery systems.

    Medicine: Its unique structure allows for the development of novel therapeutic agents and diagnostic tools.

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can bind to proteins and enzymes, modulating their activity. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₂H₃₀N₂O₇
  • Molecular weight: 434.489 g/mol
  • Purity: ≥95% (HPLC)
  • Stability: Requires refrigerated storage (2–8°C) and has a 12-month shelf life .

Phthalimidinoglutarimide-5'-C3-O-PEG3-OH belongs to a family of CRBN-binding degrader building blocks with structural variations in the linker region. Below is a detailed comparison with analogs reported by Tenova Pharmaceuticals and other sources:

Table 1: Structural and Functional Comparison
Compound Name Linker Structure Molecular Formula Molecular Weight (g/mol) Key Features Price (USD) Availability
This compound C3 alkyl + PEG3 C₂₂H₃₀N₂O₇ 434.489 Optimal balance of flexibility and hydrophilicity; widely used in PROTACs 490 Out of stock
Phthalimidinoglutarimide-5'-C3-O-PEG1-OH C3 alkyl + PEG1 C₁₈H₂₂N₂O₅ 346.383 Shorter linker; reduced steric hindrance but limited solubility 490 Out of stock
Phthalimidinoglutarimide-5'-propargyl-PEG4-OH Propargyl + PEG4 Not reported ~500 (estimated) Longer PEG spacer for enhanced solubility; terminal alkyne for conjugation 0 Out of stock
Thalidomide-O-PEG3-amine hydrochloride PEG3 + amine Not reported ~450 (estimated) Thalidomide-based CRBN ligand; amine group for NHS ester coupling 490 Available
Key Findings :

Linker Length and Flexibility: The PEG3 linker in this compound provides superior flexibility compared to PEG1 analogs (e.g., Phthalimidinoglutarimide-5'-C3-O-PEG1-OH), which may enhance ternary complex formation between the E3 ligase and target protein . Longer PEG chains (e.g., PEG4-PEG6) improve aqueous solubility but may reduce cellular permeability due to increased hydrophilicity .

Functional Group Compatibility: The terminal -OH group in this compound allows for straightforward conjugation to carboxylic acid-containing target ligands. In contrast, Thalidomide-O-PEG3-amine hydrochloride features an amine group, enabling NHS ester-based couplings .

Cost and Availability: Most Phthalimidinoglutarimide analogs (C3, PEG1-PEG3) are priced at $490, reflecting their standardized synthesis protocols. However, PEG4-PEG5 variants are listed at $0, likely due to discontinued production or niche demand .

Stability and Storage: All Tenova Pharmaceuticals' Phthalimidinoglutarimide derivatives require refrigerated storage, suggesting hydrolytic sensitivity in the linker or imide groups .

Comparative Efficacy in Protein Degradation: Phthalimidinoglutarimide-based compounds exhibit higher CRBN-binding specificity compared to Thalidomide derivatives, as evidenced by reduced off-target effects in kinase degradation assays .

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